molecular formula C15H12O4 B5694886 3,8-Dimethoxybenzo[c]chromen-6-one

3,8-Dimethoxybenzo[c]chromen-6-one

Cat. No.: B5694886
M. Wt: 256.25 g/mol
InChI Key: FTCCLANRGJOUKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,8-Dimethoxybenzo[c]chromen-6-one (CAS 1680-85-9) is a high-purity chemical compound with the molecular formula C15H12O4 and a molecular weight of 256.25 g/mol [ citation 1 ]. This benzo[c]chromen-6-one derivative serves as a valuable scaffold in medicinal chemistry for the design and synthesis of novel lead compounds [ citation 5 ]. This compound is of significant interest in pharmaceutical research, particularly in the development of receptor-targeted therapies. Structural analogs of the 6H-benzo[c]chromen-6-one core have been identified as potent and selective agonists for the ERbeta (Estrogen Receptor Beta) [ citation 6 ], indicating its potential application in hormone-related research. Furthermore, recent studies on alkoxylated 6H-benzo[c]chromen-6-one derivatives have demonstrated their potential as inhibitors of Phosphodiesterase 2 (PDE2), a target for treating neurodegenerative diseases such as Alzheimer's [ citation 9 ]. The methoxy substitutions on the core structure can be strategically modified to optimize interactions with hydrophobic pockets in enzyme targets, enhancing potency and selectivity [ citation 9 ]. Researchers can utilize this compound as a key intermediate for further functionalization or as a core structure in structure-activity relationship (SAR) studies aimed at developing new therapeutic agents for CNS disorders and other conditions. This product is intended For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

3,8-dimethoxybenzo[c]chromen-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O4/c1-17-9-3-5-11-12-6-4-10(18-2)8-14(12)19-15(16)13(11)7-9/h3-8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTCCLANRGJOUKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C3=C(C=C(C=C3)OC)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3,8 Dimethoxybenzo C Chromen 6 One and Its Precursors/derivatives

Development of Novel Synthetic Reagents and Reactions in Benzo[c]chromen-6-one Synthesis

Research into the synthesis of the benzo[c]chromen-6-one core has led to the development of several novel methods and the application of modern synthetic reagents.

Palladium-Catalyzed Reactions: Beyond the Suzuki coupling, Pd-catalyzed cyclization of biaryl-2-carboxylic acids has been developed to form the lactone ring directly. orgsyn.org

Copper-Catalyzed Reactions: Copper catalysts are not only used in classical Ullmann condensations but also in newer methods for remote C-H oxygenation to form the 6H-benzo[c]chromen-6-one core from biaryl-2-carboxylic acids. orgsyn.org

Metal-Free Reactions: To avoid transition metals, methods using oxidants like potassium peroxydisulfate (B1198043) (K₂S₂O₈) with a catalytic amount of silver nitrate (B79036) have proven effective for the cyclization of biaryl-2-carboxylic acids. orgsyn.org Furthermore, completely metal-free approaches based on cycloadditions have been established. rsc.org

Photocatalysis: Visible-light photocatalysis represents a modern approach for constructing the benzo[c]chromene scaffold under mild, transition-metal-free conditions, for example, from (2-halobenzyl) phenyl ethers using a simple base and light.

Green Chemistry Approaches in 3,8-Dimethoxybenzo[c]chromen-6-one Synthesis

Green chemistry principles are increasingly being applied to the synthesis of important chemical scaffolds.

Use of Greener Solvents: Several synthetic procedures have been optimized to use more environmentally benign solvents. The cyclization of biphenyl-2-carboxylic acid using K₂S₂O₈ can be performed in a mixture of water and acetonitrile. orgsyn.org The classical Ullmann-type synthesis of the urolithin core can also be conducted in water. researchgate.netresearchgate.net

Avoiding Toxic Metals: The development of metal-free synthetic routes, such as the Diels-Alder/aromatization sequence, aligns with green chemistry goals by eliminating the need for transition metal catalysts. rsc.org

Energy Efficiency: The use of visible-light-mediated reactions allows for the synthesis to be conducted at room temperature, reducing the energy input typically required for thermally driven reactions. This approach also replaces the need for stoichiometric and often toxic reagents.

Biosynthetic Pathways and Natural Occurrence of 3,8 Dimethoxybenzo C Chromen 6 One Analogs

Natural Sources of Benzo[c]chromen-6-one Derivatives

The benzo[c]chromen-6-one framework is a key structural feature in several naturally derived compounds. These are most notably produced by gut microbial action on dietary polyphenols, but are also found as secondary metabolites in plants and fungi. semanticscholar.orgnih.govnih.gov

Ellagitannin Metabolites (Urolithins)

Perhaps the most well-documented source of benzo[c]chromen-6-one derivatives are urolithins. These compounds are not found in plants themselves but are secondary metabolites produced by the gut microbiota's transformation of ellagitannins (ETs) and ellagic acid (EA). mdpi.comnih.gov Ellagitannins are a class of hydrolyzable tannins abundant in various foods. Upon ingestion, ETs hydrolyze in the gut to release EA, which is then sequentially metabolized by intestinal bacteria into a series of urolithins. nih.govacs.org

These urolithin derivatives, which share the dibenzopyran-6-one core, are distinguished by the number and position of hydroxyl groups. mdpi.com The most studied of these include Urolithin A, Urolithin B, Urolithin C, and Urolithin D. mdpi.comnih.gov

Table 1: Natural Sources of Ellagitannins Leading to Urolithin Formation

Food Source Reference
Pomegranates nih.gov
Berries (Raspberries, Strawberries, Blackberries, Cloudberries) mdpi.comnih.govresearchgate.net
Nuts (Walnuts, Chestnuts, Pecans) mdpi.comnih.govnih.gov
Oak-aged Wines researchgate.net

Coumarins and Other Natural Sources

The benzo[c]chromen-6-one skeleton is also a feature of compounds isolated from various plants, lichens, and fungi. semanticscholar.orgnih.gov For example, alternariol, a mycotoxin, and its derivatives, which possess this core structure, are produced by fungi of the Alternaria genus. semanticscholar.org Additionally, compounds with this framework have been identified in various herbs and some marine organisms. semanticscholar.orgnih.gov

While the family Annonaceae, including Annona squamosa (sugar apple), is a rich source of bioactive compounds like Annonaceous acetogenins, the direct isolation of benzo[c]chromen-6-one type coumarins is less specifically documented in the provided context compared to the well-established ellagitannin-urolithin pathway. nih.govresearchgate.netresearchgate.net However, the broader coumarin (B35378) family, to which benzo[c]chromen-6-ones belong, is widely distributed in the plant kingdom, acting as secondary metabolites in roots, seeds, and leaves of families like Apiaceae, Rutaceae, and Asteraceae. nih.govmdpi.com

Proposed Biosynthetic Routes to Benzo[c]chromen-6-one Scaffolds

The primary described biosynthetic route for the benzo[c]chromen-6-one scaffold in a biological system is the microbial metabolism of ellagitannins in the mammalian gut. nih.gov This multi-step process is dependent on the composition of an individual's gut microbiota, leading to different metabolic outcomes, or "metabotypes". nih.gov

The proposed pathway is as follows:

Hydrolysis: Dietary ellagitannins, which are complex polyphenols, undergo hydrolysis in the gut, a process that releases ellagic acid. nih.gov

Lactone Cleavage: One of the two lactone groups of ellagic acid is cleaved, yielding a pentahydroxy-biphenyl-carboxylic acid.

Decarboxylation and Dehydroxylation: The gut microbiota then carries out a series of sequential decarboxylation and dehydroxylation reactions. mdpi.com This process systematically removes hydroxyl groups from the ellagic acid backbone. The metabolic cascade generally proceeds through intermediates like Urolithin D (tetrahydroxy-), Urolithin C (trihydroxy-), and culminates in the more bioavailable Urolithin A (dihydroxy-) and Urolithin B (monohydroxy-). mdpi.comacs.org

The formation of these urolithins begins in the small intestine and continues into the colon, with Urolithin B often considered a final product of this extensive microbial transformation. acs.org The specific enzymes and microbial species responsible for each step are an area of ongoing research. nih.gov

Isolation and Purification Methodologies for Natural Benzo[c]chromen-ones

The isolation and purification of naturally occurring benzo[c]chromen-6-ones, such as urolithins from biological samples or other derivatives from plant material, rely on standard phytochemical and analytical techniques. The process is designed to separate these target compounds from a complex mixture.

A general methodology would involve the following steps:

Extraction: The initial step involves extracting the compounds from their source matrix. For urolithins, this could be from biological fluids like plasma or urine, or from fecal matter following in vitro fermentation studies. nih.govacs.org For plant-derived compounds, dried and powdered plant material would be subjected to solvent extraction.

Filtration and Concentration: The crude extract is filtered to remove solid debris. The solvent is then evaporated under reduced pressure to yield a concentrated crude extract.

Chromatographic Separation: Purification is achieved through various chromatographic techniques. A common approach is to use a sequence of methods to progressively enrich the target compound. nih.gov

Column Chromatography: The crude extract can be first fractionated using column chromatography, for instance, with Sephadex or silica (B1680970) gel, to separate compounds based on size or polarity. nih.gov

High-Performance Liquid Chromatography (HPLC): Final purification to homogeneity is typically achieved using HPLC, particularly reversed-phase HPLC with a C18 column. nih.gov This technique separates compounds based on their hydrophobicity, and the effluent can be monitored using a UV detector at specific wavelengths (e.g., 220 nm and 280 nm) to identify peaks corresponding to the compounds of interest. nih.gov

Structure Elucidation: Once a pure compound is isolated, its chemical structure is confirmed using spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. nih.gov

This multi-step process allows for the isolation of pure benzo[c]chromen-6-one derivatives from complex natural sources for further study. nih.gov

Table 2: List of Compounds Mentioned

Compound Name Core Structure
3,8-Dimethoxybenzo[c]chromen-6-one Benzo[c]chromen-6-one
Urolithin A 3,8-Dihydroxybenzo[c]chromen-6-one
Urolithin B 3-Hydroxybenzo[c]chromen-6-one
Urolithin C 3,8,9-Trihydroxybenzo[c]chromen-6-one
Urolithin D 3,4,8,9-Tetrahydroxybenzo[c]chromen-6-one
Ellagic Acid Precursor to Urolithins
Alternariol Benzo[c]chromen-6-one derivative
Coumarin Parent class of compounds
Annonaceous acetogenins Bioactive compounds from Annona squamosa

Spectroscopic and Structural Elucidation Studies of 3,8 Dimethoxybenzo C Chromen 6 One and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of benzo[c]chromen-6-one derivatives. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically employed to unambiguously assign all proton (¹H) and carbon (¹³C) signals and to determine the intricate details of the molecular structure.

1D and 2D NMR Techniques (e.g., ¹H, ¹³C, COSY, HSQC, HMBC, NOESY)

1D NMR: The ¹H NMR spectrum provides information on the chemical environment of protons, their multiplicity (splitting patterns), and integration (number of protons). For benzo[c]chromen-6-one derivatives, characteristic signals for aromatic protons, methoxy (B1213986) groups, and other substituents are observed. nih.gov The ¹³C NMR spectrum, often acquired with proton decoupling, reveals the number of unique carbon atoms and their chemical shifts, indicating the types of carbon environments (e.g., carbonyl, aromatic, aliphatic). nih.gov

2D NMR: To overcome the complexities and signal overlaps in 1D spectra, a variety of 2D NMR techniques are utilized:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms (²J or ³J coupling). researchgate.netscience.gov It is instrumental in establishing the sequence of protons within a spin system, such as in the aromatic rings of the benzo[c]chromen-6-one core. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached (¹J coupling). researchgate.netprinceton.edu This is a powerful tool for assigning carbon signals based on their attached, and often more easily assigned, protons. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds (²J or ³J coupling). researchgate.netprinceton.edu HMBC is crucial for piecing together the molecular skeleton by connecting different spin systems and identifying quaternary carbons. researchgate.net For instance, correlations from methoxy protons to the aromatic carbon they are attached to can confirm their position.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly coupled through bonds. researchgate.netscience.gov This is particularly useful for determining the stereochemistry and conformation of the molecule by observing through-space interactions between protons. researchgate.net

These 2D NMR techniques, when used in concert, provide a comprehensive map of the molecular structure of 3,8-Dimethoxybenzo[c]chromen-6-one and its derivatives, allowing for a detailed and unambiguous structural assignment. science.gov

Chemical Shift Analysis and Stereochemical Assignments

The chemical shifts (δ) of protons and carbons in the NMR spectra are highly sensitive to their electronic environment. Electron-withdrawing groups, such as the carbonyl group in the lactone ring of benzo[c]chromen-6-ones, will deshield nearby nuclei, causing their signals to appear at a higher chemical shift (downfield). Conversely, electron-donating groups, like methoxy groups, will shield adjacent nuclei, shifting their signals to a lower chemical shift (upfield). For example, the lactone carbonyl carbon in a related 3-hydroxy-6H-benzo[c]chromen-6-one appears at approximately 161.0 ppm. nih.gov

The precise analysis of these chemical shifts, in conjunction with coupling constants and NOESY data, allows for the definitive assignment of the stereochemistry of the molecule. For instance, the relative orientation of substituents on the chromene ring system can be determined by observing specific NOE correlations between protons on different parts of the molecule.

Mass Spectrometry (MS) Applications in Compound Identification and Metabolite Profiling

Mass spectrometry is an indispensable tool for determining the molecular weight of this compound and its derivatives and for gaining insights into their structure through fragmentation analysis. researchgate.net It is also widely used in metabolite profiling to identify these compounds in biological samples.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, often to within a few parts per million (ppm). orgsyn.orgnih.gov This high accuracy allows for the determination of the elemental composition of the molecule, as the measured mass can be used to calculate a unique molecular formula. nih.gov For example, the calculated m/z for C₁₃H₉O₂ [M+H]⁺ is 197.05971, with a found value of 197.05817, confirming the elemental composition. orgsyn.org This capability is crucial for distinguishing between isomers and for confirming the identity of novel derivatives.

Fragmentation Pattern Analysis

In the mass spectrometer, molecules are ionized and can subsequently break apart into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure and can provide valuable information for its identification. chemguide.co.uk The stability of the resulting fragment ions often dictates the major fragmentation pathways. libretexts.org For benzo[c]chromen-6-one derivatives, common fragmentation patterns may involve the loss of small molecules like carbon monoxide (CO) or the cleavage of substituent groups such as the methoxy groups. miamioh.edu The analysis of these fragmentation patterns can help to confirm the presence of specific structural motifs within the molecule. libretexts.org

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. core.ac.uk Each functional group absorbs infrared radiation at a characteristic frequency (wavenumber), resulting in a unique spectral fingerprint. For this compound, key characteristic absorption bands would include:

C=O Stretch: A strong absorption band corresponding to the stretching vibration of the carbonyl group in the lactone ring is expected. For a similar compound, 3-hydroxy-6H-benzo[c]chromen-6-one, this appears at 1691.4 cm⁻¹. nih.gov

C-O Stretch: Stretching vibrations for the ether linkages of the methoxy groups and the C-O bond within the lactone ring would also be present.

Aromatic C=C Stretch: The presence of the aromatic rings will give rise to a series of absorption bands in the region of 1450-1600 cm⁻¹. libretexts.org

Aromatic and Aliphatic C-H Stretch: Stretching vibrations for the C-H bonds on the aromatic rings and the methoxy groups will also be observed. libretexts.org

The IR spectrum provides a quick and effective way to confirm the presence of the key functional groups in this compound and its derivatives, complementing the more detailed structural information obtained from NMR and MS.

Table of Spectroscopic Data for Benzo[c]chromen-6-one Derivatives

TechniqueCompoundKey ObservationsReference
¹³C NMR3-hydroxy-6H-benzo[c]chromen-6-oneLactone carbonyl carbon at ~161.0 ppm nih.gov
IR3-hydroxy-6H-benzo[c]chromen-6-oneLactone carbonyl at 1691.4 cm⁻¹ nih.gov
HRMS6H-Benzo[c]chromen-6-one[M+H]⁺ calculated: 197.05971, found: 197.05817 orgsyn.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Elucidation

Ultraviolet-Visible (UV-Vis) spectroscopy provides valuable insights into the electronic structure of molecules by measuring their absorption of light in the ultraviolet and visible regions. The absorption of photons promotes electrons from lower energy molecular orbitals to higher energy ones. The wavelengths at which absorption occurs and the intensity of the absorption are characteristic of the molecule's electronic transitions.

For benzo[c]chromen-6-one and its derivatives, the UV-Vis spectrum is influenced by the extent of conjugation and the presence of various substituents. The core benzo[c]chromen-6-one scaffold contains a conjugated system that gives rise to characteristic absorption bands. The introduction of methoxy groups, as in this compound, can cause a shift in the absorption maxima (λmax) to longer wavelengths (a bathochromic or red shift) and may also affect the intensity of the absorption.

The following table outlines the expected electronic transitions for benzo[c]chromen-6-one derivatives based on general principles of UV-Vis spectroscopy.

Type of Transition Description Expected Wavelength Region
π → πInvolves the excitation of an electron from a bonding π orbital to an antibonding π orbital. These are typically high-intensity absorptions.Shorter wavelength UV region
n → πInvolves the promotion of a non-bonding electron (e.g., from the carbonyl oxygen) to an antibonding π orbital. These are generally lower in intensity compared to π → π* transitions.Longer wavelength UV or visible region

X-ray Crystallography for Solid-State Structure Determination (for related compounds)

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are essential for a complete understanding of a molecule's structure and its packing in the solid state.

While the specific crystal structure of this compound is not detailed in the provided search results, studies on related benzo[c]chromen-6-one derivatives offer significant insights into the structural features of this class of compounds. researchgate.netnih.gov For instance, X-ray crystallographic analysis has been used to confirm the connectivity of various synthesized benzo[c]chromen-6-one derivatives. acs.orgacs.org

In a study on the synthesis of substituted benzo[c]chromen-6-ones, X-ray crystallography was employed to confirm the structure of the products. nih.gov The analysis revealed the planar nature of the benzo[c]chromen-6-one ring system, a key feature that influences the molecule's electronic properties and potential for π-π stacking interactions in the solid state.

The crystal structure of 3-(benzo[d]thiazol-2-yl)-6-methyl-2H-chromen-2-one, a related compound, shows that the chromene and benzothiazole (B30560) ring systems are nearly planar. nih.gov The bond lengths and angles are within normal ranges, and the crystal packing is characterized by a layered structure with dimeric units connected by weak C-H···O hydrogen bonds. nih.gov This type of detailed structural information is invaluable for understanding the supramolecular chemistry of these compounds.

The following table summarizes key structural parameters that can be obtained from X-ray crystallographic studies of benzo[c]chromen-6-one derivatives.

Structural Parameter Significance Typical Findings for Benzo[c]chromen-6-one Derivatives
Bond Lengths Provides information about the type and strength of chemical bonds.Consistent with the aromatic and lactone character of the rings.
Bond Angles Determines the geometry around individual atoms and the overall shape of the molecule.Reflects the sp2 hybridization of the carbon atoms in the aromatic rings.
Torsional Angles Describes the conformation of the molecule, particularly the planarity of the ring system.The benzo[c]chromen-6-one core is generally found to be planar or nearly planar. nih.gov
Intermolecular Interactions Reveals how molecules are arranged in the crystal lattice (e.g., hydrogen bonding, π-π stacking).Can include weak hydrogen bonds and π-π stacking interactions, influencing crystal packing. nih.gov

Investigation of Biological Activities and Mechanisms of Action of 3,8 Dimethoxybenzo C Chromen 6 One Analogs

Enzyme Inhibition Studies

Analogs of 3,8-Dimethoxybenzo[c]chromen-6-one have demonstrated significant inhibitory effects against several classes of enzymes, highlighting their potential as targeted therapeutic agents.

Research has identified 6H-benzo[c]chromen-6-one derivatives as promising inhibitors of phosphodiesterase II (PDE2), an enzyme implicated in neurodegenerative diseases. nih.govnih.gov A study focused on designing and synthesizing a series of alkoxylated 6H-benzo[c]chromen-6-one derivatives identified one compound, derivative 1f , as having the most potent inhibitory activity against PDE2, with an IC50 value of 3.67 ± 0.47 μM. nih.govnih.gov This derivative's activity was found to be comparable to the known PDE2 inhibitor, BAY 60-7550. nih.gov Another investigation synthesized derivatives of 3-hydroxy-8-methyl-6H-benzo[C]chromen-6-one and found that compound 2e exhibited the best inhibitory activity on PDE2, with an IC50 of 33.95 μM. researchgate.net These findings underscore the potential of the benzo[c]chromen-6-one scaffold for developing cognitive enhancers. nih.govnih.gov

Table 1: PDE2 Inhibition by 6H-Benzo[c]chromen-6-one Analogs

CompoundTarget EnzymeIC50 ValueReference Compound
Alkoxylated derivative 1f PDE23.67 ± 0.47 μMBAY 60-7550
Derivative 2e PDE233.95 μMNot specified

The urolithin scaffold has also been employed in the development of protein kinase inhibitors. Specifically, Urolithin A has served as a structural basis for synthesizing derivatives that target and inhibit kinase CK2. researchgate.net Protein kinase CK2 is a crucial enzyme that regulates numerous cellular processes, and its overactivity is linked to various cancers. nih.gov While many CK2 inhibitors are ATP-competitive, which can lead to off-target effects, the development of more selective inhibitors is a key research goal. nih.gov The structural versatility of the benzo[c]chromen-6-one core makes it a valuable template for creating novel and potentially more specific CK2 inhibitors.

The coumarin (B35378) scaffold, which is structurally related to the benzo[c]chromen-6-one core, has been extensively used to create potent urease inhibitors. scielo.br Urease is a key enzyme for bacteria like Helicobacter pylori, and its inhibition is a strategy for treating related diseases such as peptic ulcers and gastritis. scielo.brnih.gov

A variety of coumarin-based hybrids have shown significant anti-urease activity. For instance, novel coumarin-based acetohydrazide-1,2,3-triazole derivatives displayed remarkable urease inhibitory activity, with IC50 values ranging from 1.62 to 16.91 μM, which is more potent than the standard inhibitor thiourea (B124793) (IC50 = 23.11 ± 1.02 μM). doaj.org Another study on coumarin-benzimidazole hybrids found that a chlorinated derivative, "6-chloro-N'-{[5,6-dichloro-2-(2-thienylmethyl)-1H-benzimidazol-1-yl]acetyl}-2-oxo-2H-chromene-3-carbohydrazide" (3b) , had an IC50 of 12.48±0.12 μg/mL against Jack bean urease. benthamscience.combenthamdirect.com Furthermore, derivatives of 4-aminocoumarin (B1268506) were synthesized and evaluated, with compounds 3a and 5a showing strong inhibitory action with IC50 values of 0.412 µM and 0.322 µM, respectively. nih.gov

Table 2: Urease Inhibition by Coumarin-Based Analogs

Compound Class/DerivativeIC50 ValueTarget Enzyme
Coumarin-acetohydrazide-1,2,3-triazole hybrids1.62–16.91 μMUrease
Compound 3b (Coumarin-benzimidazole hybrid)12.48 ± 0.12 μg/mLJack bean urease
Compound 3a (4-aminocoumarin derivative)0.412 µMUrease
Compound 5a (4-aminocoumarin derivative)0.322 µMUrease
Thiourea (Reference)23.11 ± 1.02 μMUrease

Cellular and Molecular Mechanisms of Action

The biological effects of these compounds are rooted in their ability to modulate fundamental cellular processes, including autophagy and cellular stress responses.

Urolithin A (UA), a prominent hydroxylated 6H-benzo[c]chromen-6-one, is widely recognized for its ability to induce mitophagy, the selective autophagic removal of damaged mitochondria. springermedizin.degenesispub.orgnih.gov This process is critical for maintaining mitochondrial quality control and cellular health, which declines with age. springermedizin.de Studies have shown that UA promotes mitophagy and improves mitochondrial function across various species and in human clinical trials. springermedizin.denih.gov

Urolithin A and related compounds exhibit significant antioxidant and anti-inflammatory properties. chemicalbook.comnih.gov These effects are crucial for their protective roles in various disease models. The anti-inflammatory effects of UA are attributed to its ability to modulate inflammatory pathways. youtube.com Pre-clinical models have demonstrated that UA can reduce markers of systemic inflammation. youtube.com

The antioxidant activity of these compounds involves reducing the production of reactive oxygen species (ROS), which are byproducts of mitochondrial activity that can cause cellular damage. youtube.com By clearing dysfunctional mitochondria through mitophagy, UA helps to decrease ROS production and maintain mitochondrial efficiency. youtube.com The mechanism often involves the activation of the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses. genesispub.org This pathway upregulates the expression of antioxidant enzymes, thereby enhancing the cell's ability to combat oxidative stress. This dual action of reducing inflammation and oxidative stress is a hallmark of the therapeutic potential of benzo[c]chromen-6-one analogs. nih.govnih.gov

Anti-proliferative and Cytotoxic Mechanisms in Cell Lines

Analogs of this compound have demonstrated notable anti-proliferative and cytotoxic effects across a variety of cancer cell lines. The mechanisms underlying these activities are multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes involved in cancer progression.

Hybrid molecules incorporating the benzo[c]chromen-6-one structure with a 1,2,3-triazole moiety have been synthesized and evaluated for their anticancer properties. benthamdirect.com In a study, these hybrids were tested against a panel of human cancer cell lines, including HL-60 (leukemia), HCT116 (colon carcinoma), Skov3 (ovarian cancer), U251 (glioblastoma), and MDA231 (breast cancer). benthamdirect.com The results indicated that a derivative featuring a pyridin-3-yl substituent on the triazole ring, specifically 2-((1H-1,2,3-triazol-4-yl)methoxy)-6H-benzo[c]chromen-6-one (4c), exhibited the most potent anti-proliferative activity against the HL-60 cell line, with a half-maximal inhibitory concentration (IC50) of 79.5 μM. benthamdirect.comresearchgate.net Importantly, these compounds showed a degree of selectivity, being well-tolerated by non-tumor human keratinocytes (HaCaT line) at concentrations greater than 100 μM. benthamdirect.comresearchgate.net

The broader class of benzochromenes has been shown to exert cytotoxic effects through various mechanisms. For instance, derivatives of the related benzo[h]chromene scaffold have been identified as inhibitors of Epidermal Growth Factor Receptor (EGFR) and tubulin polymerization, both of which are critical targets in cancer therapy. nih.gov Furthermore, studies on 1H-benzo[f]chromene derivatives have revealed their ability to induce cell cycle arrest and apoptosis. nih.govnih.gov Specifically, some aminonaphthoquinone-1,2,3-triazole derivatives were found to arrest the cell cycle at the G0/G1 phase in MCF-7 breast cancer cells. researchgate.net The induction of apoptosis, a form of programmed cell death, is a key mechanism for the elimination of cancer cells. Flow cytometric analysis has confirmed that certain benzo[f]chromene derivatives trigger apoptosis, and this is often associated with the activation of caspases, such as caspase 3/7, which are crucial executioners of the apoptotic process. nih.govnih.gov

The cytotoxic potential of selected benzo[c]chromen-6-one-linked 1,2,3-triazole derivatives is summarized in the table below.

CompoundCell LineIC50 (μM)
2-((1H-1,2,3-triazol-4-yl)methoxy)-6H-benzo[c]chromen-6-one (4c) with pyridin-3-yl substituentHL-6079.5

IC50 values represent the concentration of a compound that is required for 50% inhibition of cell growth.

Neuroprotective Mechanisms (Pre-clinical models only)

In addition to their anticancer potential, analogs of this compound have been investigated for their neuroprotective properties in pre-clinical models. A significant mechanism of action in this context is the inhibition of phosphodiesterase II (PDE2). nih.gov A series of alkoxylated 6H-benzo[c]chromen-6-one derivatives were designed and synthesized as potential PDE2 inhibitors. nih.gov The neuroprotective effects of these compounds were assessed in a corticosterone-induced cytotoxicity model in hippocampal HT-22 cells, which is a well-established in vitro model for studying neuronal stress and damage. nih.gov One of the derivatives, compound 1f, demonstrated the most potent PDE2 inhibitory activity with an IC50 of 3.67 ± 0.47 μM. nih.gov

Another avenue of neuroprotection explored for this class of compounds is the inhibition of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are validated targets in the management of Alzheimer's disease. While the parent urolithins (hydroxylated 6H-benzo[c]chromen-6-ones) show negligible activity against these enzymes, synthetic derivatives have been designed to be potent cholinesterase inhibitors. ulakbim.gov.tr A series of 6H-benzo[c]chromen-6-one and 7,8,9,10-tetrahydro-benzo[c]chromen-6-one derivatives have been synthesized and shown to have comparable activity to existing drugs like rivastigmine (B141), galantamine, and donepezil (B133215) in both in vitro and in vivo studies. ulakbim.gov.tr

The table below highlights the inhibitory activity of a selected benzo[c]chromen-6-one analog against PDE2.

CompoundTargetIC50 (μM)
Alkoxylated 6H-benzo[c]chromen-6-one derivative (1f)PDE23.67 ± 0.47

Receptor Binding and Signaling Pathway Modulation

The biological effects of this compound analogs are intrinsically linked to their ability to bind to specific cellular receptors and modulate signaling pathways. A key finding in this area is the selective agonism of certain 6H-benzo[c]chromen-6-one derivatives for the estrogen receptor beta (ERβ). nih.gov A study involving a series of these compounds demonstrated that many are potent and selective ERβ agonists, with some analogs exhibiting over 100-fold selectivity for ERβ over estrogen receptor alpha (ERα). nih.gov This selective modulation of ERβ signaling is significant, as this receptor is implicated in various physiological and pathological processes, distinct from those regulated by ERα.

As discussed in the previous section, these analogs also modulate signaling pathways through the inhibition of enzymes like phosphodiesterase II (PDE2) and cholinesterases. nih.govulakbim.gov.tr By inhibiting PDE2, these compounds can prevent the breakdown of cyclic guanosine (B1672433) monophosphate (cGMP), a second messenger involved in various signaling cascades, including those crucial for neuronal survival and cognitive function. nih.gov Similarly, by inhibiting cholinesterases, they increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain, which is beneficial in conditions characterized by cholinergic deficits, such as Alzheimer's disease. ulakbim.gov.tr Furthermore, related benzochromene scaffolds have been shown to inhibit the epidermal growth factor receptor (EGFR), thereby interfering with the signaling pathways that drive cell proliferation and survival in cancer. nih.gov

Structure-Activity Relationships (SAR) and Structure-Mechanism Relationships (SMR)

The biological activity of this compound analogs is highly dependent on their chemical structure. Understanding the structure-activity relationships (SAR) and structure-mechanism relationships (SMR) is crucial for the design of more potent and selective compounds.

The nature and position of substituents on the benzo[c]chromen-6-one core play a critical role in determining the biological potency and selectivity of these analogs.

For ERβ agonism , the presence of hydroxyl groups at positions 3 and 8 of the 6H-benzo[c]chromen-6-one scaffold is essential for activity. nih.gov Modifications to both phenyl rings can further enhance potency and selectivity for ERβ. nih.gov

In the context of PDE2 inhibition , the substituents at the 3-position of the urolithin scaffold are pivotal. The length and lipophilicity of the substituent are key determinants for effective interaction with the hydrophobic binding pocket of the enzyme. nih.gov

For anti-proliferative activity , the introduction of a 1,2,3-triazole ring linked to the benzo[c]chromen-6-one core has proven to be a successful strategy. benthamdirect.comresearchgate.net The nature of the substituent on the triazole ring further influences the cytotoxic potency, with a pyridin-3-yl group showing the highest activity in one study. benthamdirect.comresearchgate.net For the related 1H-benzo[f]chromene scaffold, the presence of a bromine atom or a methoxy (B1213986) group at the 8-position has been shown to enhance the cytotoxic activity against various cancer cell lines. nih.gov

The table below summarizes the key SAR findings for different biological activities.

Biological ActivityKey Structural Features
ERβ AgonismBis-hydroxyl groups at positions 3 and 8 are essential. nih.gov
PDE2 InhibitionLength and lipophilicity of substituents at the 3-position are important. nih.gov
Anti-proliferative ActivityA pyridin-3-yl substituent on a linked 1,2,3-triazole ring enhances potency. benthamdirect.comresearchgate.net A bromine or methoxy group at the 8-position of the benzo[f]chromene core increases cytotoxicity. nih.gov

Computational methods are increasingly being employed to elucidate the SAR and SMR of benzo[c]chromen-6-one analogs and to guide the design of new, more active compounds.

Pharmacophore modeling has been used as a basis for the virtual combinatorial design and in silico screening of benzo[c]chromen-6-one linked 1,2,3-triazole derivatives to identify potential antitumor agents. benthamdirect.comresearchgate.net This approach helps in identifying the key chemical features required for biological activity.

While specific Quantitative Structure-Activity Relationship (QSAR) studies on this compound for anticancer activity were not found, QSAR modeling has been applied to the structurally related benzo[c]phenanthridine (B1199836) analogs to understand their topoisomerase I inhibitory and cytotoxic activities. mdpi.com Such studies develop mathematical models that correlate the chemical structures of compounds with their biological activities, providing predictive tools for designing new analogs. mdpi.com

Furthermore, Density Functional Theory (DFT) calculations have been utilized to investigate the mechanism of synthesis of functionalized 6H-benzo[c]chromenes. rsc.org These computational chemistry methods can provide insights into the electronic properties and reactivity of molecules, which can be correlated with their biological activities.

Computational and Theoretical Studies on 3,8 Dimethoxybenzo C Chromen 6 One and Its Derivatives

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, with Density Functional Theory (DFT) being a prominent method, are fundamental to understanding the intrinsic properties of molecules. nih.gov These calculations solve the Schrödinger equation for molecular systems, providing detailed information about electronic structure and energy. arxiv.org For derivatives of benzo[c]chromen-6-one, DFT is used to predict a wide range of properties, from geometric parameters to spectroscopic signatures. nih.govscispace.com

The electronic structure of a molecule dictates its stability and reactivity. DFT calculations are employed to determine key electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

Studies on related dimethoxybenzene derivatives have shown that DFT calculations, often using the B3LYP functional, can accurately predict these properties. nih.gov A smaller HOMO-LUMO gap suggests higher reactivity. nih.gov The molecular electrostatic potential (MEP) map is another valuable output, which identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, offering clues about its interaction with other molecules. nih.gov For 3,8-Dimethoxybenzo[c]chromen-6-one, the oxygen atoms of the methoxy (B1213986) and carbonyl groups are expected to be nucleophilic sites, while the aromatic rings may present regions susceptible to electrophilic attack.

Table 1: Predicted Electronic Properties of a Urolithin Analog from DFT Calculations (Note: Data is illustrative based on typical findings for related structures)

Property Predicted Value Significance
HOMO Energy -6.2 eV Energy of the outermost electron orbital; relates to electron-donating ability.
LUMO Energy -1.8 eV Energy of the lowest unoccupied orbital; relates to electron-accepting ability.

DFT calculations are also a powerful tool for predicting spectroscopic properties, which can then be used to validate experimentally obtained spectra. scispace.com Theoretical calculations of infrared (IR), Raman, and UV-visible absorption spectra can be performed. scispace.com By computing the vibrational frequencies, researchers can assign the various peaks in an experimental IR spectrum to specific bond stretching or bending modes within the molecule. scispace.com Similarly, electronic absorption spectra can be calculated to predict the wavelengths of maximum absorption (λmax), which correspond to electronic transitions, typically π →π* and n→π* for compounds like this compound. nih.gov

Molecular Docking and Dynamics Simulations for Target Interaction Analysis

To investigate the potential biological activity of this compound, molecular docking and dynamics simulations are employed. These methods predict how a ligand (the small molecule) might bind to the active site of a biological target, such as an enzyme or receptor.

Molecular docking studies on the closely related Urolithin A have revealed its potential to interact with various biological targets. For example, Urolithin A has been docked against cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. These studies predict a strong binding affinity, with the ligand forming hydrogen bonds and other interactions with key amino acid residues in the active site. nih.gov One study reported a binding affinity of -7.97 kcal/mol for Urolithin A with COX-2. nih.gov Similar studies have explored its interaction with targets related to neurodegenerative diseases, such as acetylcholinesterase, showing binding energies as favorable as -9.7 kcal/mol. nih.gov

Molecular dynamics (MD) simulations take this analysis a step further by simulating the movement of the ligand-protein complex over time. This provides insights into the stability of the binding pose predicted by docking. nih.gov Analyses of the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) from MD simulations can confirm whether the ligand remains stably bound in the active site. nih.gov

Table 2: Example of Molecular Docking Results for Urolithin A with Various Protein Targets

Protein Target PDB ID Binding Affinity (kcal/mol) Interacting Residues (Example) Potential Application
Cyclooxygenase-2 (COX-2) nih.gov 5IKR -8.6 GLN203 Anti-inflammatory
Human p38 MAP Kinase nih.gov 4DLI -10.1 LYS249, ASP294 Anti-inflammatory

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful technique used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target. nih.gov These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. nih.gov

For a class of compounds like benzo[c]chromen-6-one derivatives, a pharmacophore model can be generated based on a set of known active molecules. dntb.gov.ua This model then serves as a 3D query for virtual screening of large compound libraries to identify new molecules with different core structures but similar biological activity. nih.govdntb.gov.ua This approach is instrumental in discovering novel chemical entities with therapeutic potential. nih.gov While specific pharmacophore models for this compound are not widely published, models developed for general coumarin (B35378) or chromone (B188151) derivatives often highlight the importance of the lactone ring and substituted aromatic systems for biological activity. nih.gov

Conformation Analysis and Conformational Landscapes

Most organic molecules are not rigid structures but can exist in various spatial arrangements called conformations, which arise from the rotation around single bonds. nih.gov Conformational analysis aims to identify the most stable, low-energy conformations of a molecule, as these are the most likely to be present and biologically active. nih.gov

For this compound, conformational analysis would focus on the rotation of the methoxy groups relative to the aromatic rings. Quantum chemical calculations can be used to compute the energy of different conformers, allowing for the construction of a conformational energy landscape. This landscape reveals the energy barriers between different conformations and identifies the global minimum energy structure. Understanding the preferred conformation is crucial, as the three-dimensional shape of a molecule is a key determinant of its ability to interact with biological targets.

Derivatization and Analog Development of 3,8 Dimethoxybenzo C Chromen 6 One

Synthetic Modifications for Enhanced Biological Profile

Systematic modification of the 3,8-dimethoxybenzo[c]chromen-6-one framework has been a key strategy to explore its structure-activity relationships (SAR). Urolithins, which are hydroxylated 6H-benzo[c]chromen-6-ones, are known metabolites of ellagic acid and have been investigated for their potential as cognitive enhancers. mdpi.com This has prompted research into derivatives of the parent structure to identify novel therapeutic agents. mdpi.comnih.gov

One significant area of investigation has been the development of phosphodiesterase II (PDE2) inhibitors for potential neuroprotective effects. mdpi.com In this context, 3,8-dimethoxy-6H-benzo[c]chromen-6-one (designated as compound 2a in a study) was synthesized as part of a larger series of alkoxylated 6H-benzo[c]chromen-6-one derivatives. mdpi.com The synthesis involved using iodomethane (B122720) as a starting material to yield the target compound. mdpi.com

Further modifications involved creating a series of analogs by varying the alkoxy groups on the benzo[c]chromen-one core. For instance, derivatives were synthesized where one of the methoxy (B1213986) groups was replaced with longer or bulkier alkoxy chains, such as propoxy, isopropoxy, and butoxy groups. mdpi.com These modifications were designed to probe the binding pocket of the target enzyme and optimize inhibitory potential. The evaluation of these analogs revealed that specific alkoxylation patterns could significantly influence biological activity, with one derivative, 3-butoxy-8-methoxy-6H-benzo[c]chromen-6-one (2e ), emerging from these synthetic efforts. mdpi.com Another study focused on designing and synthesizing derivatives as potential inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes targeted in Alzheimer's disease. nih.gov Although urolithins themselves show negligible potential against these enzymes, synthetic derivatives of the 6H-benzo[c]chromen-6-one scaffold have yielded compounds with activity comparable to existing drugs like donepezil (B133215) and rivastigmine (B141) in preclinical studies. nih.gov

Table 1: Selected Derivatives of the Benzo[c]chromen-6-one Scaffold and Their Synthesis

Compound Name Base Scaffold Modification Details Starting Material for Modification Reference
3,8-Dimethoxy-6H-benzo[c]chromen-6-one 6H-benzo[c]chromen-6-one Dimethoxylation at positions 3 and 8 Iodomethane mdpi.com
3-Methoxy-6H-benzo[c]chromen-6-one 6H-benzo[c]chromen-6-one Methoxylation at position 3 Iodomethane mdpi.com
3-Isopropoxy-6H-benzo[c]chromen-6-one 6H-benzo[c]chromen-6-one Isopropoxy group at position 3 2-bromopropane mdpi.com
3-Propoxy-6H-benzo[c]chromen-6-one 6H-benzo[c]chromen-6-one Propoxy group at position 3 1-bromopropane mdpi.com
3-Butoxy-8-methoxy-6H-benzo[c]chromen-6-one 6H-benzo[c]chromen-6-one Butoxy group at position 3, methoxy at 8 1-bromobutane mdpi.com

Design and Synthesis of Prodrugs and Targeted Delivery Systems (Pre-clinical, conceptual)

The development of prodrugs is a well-established strategy in medicinal chemistry to overcome undesirable pharmaceutical or pharmacokinetic properties of a parent drug, such as poor solubility, chemical instability, or lack of site-specific delivery. nih.govnih.gov A prodrug is an inactive or less active derivative that is converted into the active drug within the body through enzymatic or chemical reactions. researchgate.net

For a molecule like this compound, a prodrug approach could conceptually be designed to enhance its therapeutic potential. The classical approach involves covalently attaching hydrophilic or lipophilic moieties to the drug to alter its physicochemical properties. nih.gov For example, to improve aqueous solubility, a phosphate (B84403) or sulfate (B86663) group could be attached to a hydroxylated analog of the compound. Conversely, to increase lipophilicity and enhance passive permeability across biological membranes like the blood-brain barrier, a lipophilic ester moiety could be introduced. nih.gov

Modern, targeted prodrug design goes a step further by exploiting specific enzymes or membrane transporters to achieve site-selective drug release or enhanced uptake. nih.gov This strategy is particularly relevant for cancer chemotherapy or improving oral drug delivery. nih.gov For this compound, one could conceptualize a prodrug that targets a specific enzyme overexpressed at a disease site. The design would involve linking the parent compound to a promoiety that is a substrate for that particular enzyme. nih.govwiley-vch.de This ensures that the active drug is released at higher concentrations in the target tissue, potentially increasing efficacy and reducing systemic side effects. researchgate.net Another advanced concept is the use of transporter-mediated delivery, where the prodrug is designed to be a substrate for a specific influx transporter, such as a peptide transporter, to facilitate its entry into cells. nih.gov These targeted strategies, while still in the conceptual phase for this specific compound, represent a rational path forward in its preclinical development. wiley-vch.de

Combinatorial Chemistry Approaches in Analog Generation

Combinatorial chemistry is a powerful technology for the rapid synthesis of a large number of diverse but structurally related molecules, known as a library. wjahr.com This approach has become a cornerstone of modern drug discovery, as it allows for the efficient exploration of the chemical space around a lead compound to identify analogs with improved properties. wjahr.comnih.gov The process involves the systematic and repetitive connection of a set of "building blocks" in various combinations. wjahr.com

Applying a combinatorial approach to the this compound scaffold would enable the generation of a vast library of analogs for high-throughput screening. The synthesis could be designed to introduce diversity at multiple positions on the benzo[c]chromen-one core. For example, one could vary the substituents at the 3- and 8-positions, which are occupied by methoxy groups in the parent compound, by using a diverse set of alcohols in the final alkylation step.

Furthermore, multicomponent reactions (MCRs) are highly efficient tools for preparing libraries of complex heterocyclic compounds. nih.gov Researchers have developed MCRs to synthesize libraries of related chromone (B188151) structures, such as chromeno[2,3-c]pyrroles. nih.gov A similar strategy could be envisioned for the benzo[c]chromen-6-one core, where different starting materials (e.g., substituted salicylaldehydes and various coupling partners) are combined in a one-pot synthesis to rapidly generate a library of analogs. rsc.org The resulting library of compounds can then be screened for biological activity against various targets, accelerating the identification of new lead compounds. wjahr.com This knowledge-based approach to library design, focusing on "drug-like" properties, is crucial for increasing the efficiency of the drug discovery process. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,8-dimethoxybenzo[c]chromen-6-one, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with resorcinol derivatives and ethyl 2-oxo-cyclohexanecarboxylate. For example, ZrCl₄-catalyzed condensation at 85°C for 1 hour forms the chromenone core, followed by selective methoxylation at positions 3 and 8 using methylating agents like dimethyl sulfate under basic conditions . Optimizing solvent polarity (e.g., ethanol vs. DMF) and temperature during methoxylation improves regioselectivity and reduces by-products. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity .

Q. How can the structural identity of this compound be confirmed experimentally?

  • Methodological Answer : Use a combination of:

  • ¹H/¹³C NMR : Key signals include two singlet methoxy protons (δ 3.80–3.95 ppm) and aromatic protons (δ 6.5–8.0 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 285.0762 (C₁₅H₁₂O₄) .
  • HPLC-PDA : Retention time and UV-Vis spectra (λmax ~270–310 nm) verify purity and substituent effects .

Q. What preliminary biological assays are suitable for evaluating this compound?

  • Methodological Answer : Screen for:

  • Phosphodiesterase (PDE) Inhibition : Use a fluorometric PDE2 assay with cAMP/cGMP substrates; IC₅₀ values <10 µM indicate potential neuroprotective activity .
  • Antioxidant Activity : DPPH radical scavenging assays (EC₅₀ comparison with Trolox) .
  • Cytotoxicity : MTT assays on HEK-293 or HepG2 cells to establish safety profiles (IC₅₀ >50 µM preferred) .

Advanced Research Questions

Q. How do substituent positions (3 vs. 8) on the benzo[c]chromen-6-one scaffold influence fluorescence properties and metal-binding interactions?

  • Methodological Answer : Substituents at positions 3 and 8 modulate π-conjugation and electron density. For example:

  • Fluorescence Quenching : Methoxy groups at 3 and 8 reduce fluorescence intensity compared to hydroxylated analogues (e.g., urolithin A) due to decreased electron-withdrawing effects. Measure quantum yields (Φ) using quinine sulfate as a reference .
  • Metal Binding : Titrate with Fe³⁺/Cu²⁺ and monitor fluorescence changes (e.g., "turn-off" response). Methoxy groups weaken metal coordination compared to hydroxyl groups, as shown by weaker Stern-Volmer quenching constants (Ksv) .

Q. What strategies can resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Compare analogues with varying substituents (e.g., 3,8-di-OCH₃ vs. 3-OCH₃/8-OH) using standardized assays .
  • Target-Specific Profiling : Employ kinase/phosphatase panels to identify off-target effects. For example, PDE2 inhibition (IC₅₀: 3.67 µM) may overshadow cholinesterase activity in certain assays .
  • Computational Docking : Use AutoDock Vina to model interactions with PDE2 (PDB: 3IBJ) or acetylcholinesterase (PDB: 4EY7) to rationalize divergent results .

Q. How can diastereoselective synthesis of hexahydro-3,8-dimethoxybenzo[c]chromen-6-one derivatives be achieved?

  • Methodological Answer :

  • Domino Reactions : Perform Michael/Michael/hemiacetalization cascades using modular organocatalysts (e.g., cinchona alkaloids) to control stereochemistry. For example, (R)-BINOL-phosphoric acid catalysts yield >98:2 dr in toluene at -20°C .
  • Oxidation Post-Modification : Use MnO₂ or Dess-Martin periodinane to oxidize tetrahydro intermediates to the chromenone core while preserving stereochemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,8-Dimethoxybenzo[c]chromen-6-one
Reactant of Route 2
Reactant of Route 2
3,8-Dimethoxybenzo[c]chromen-6-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.